
6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains both hydrazine and thioxo groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate hydrazine derivatives with thioxo compounds under controlled conditions. Common reagents might include hydrazine hydrate and thiourea, with reactions often carried out in solvents like ethanol or water at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might convert the thioxo group to a thiol or other reduced forms.
Substitution: The hydrazinyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions could involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives are of interest in several research areas:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for potential antimicrobial, antiviral, and anticancer activities.
Industry: May be used in the development of new materials or as catalysts in various chemical processes.
作用機序
The mechanism of action for compounds like 6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on their specific biological targets. They might interact with enzymes, receptors, or other molecular targets, disrupting normal cellular processes and leading to their observed biological effects.
類似化合物との比較
Similar Compounds
2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the hydrazinyl group but shares the thioxo and pyrimidinone structure.
6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains an amino group instead of a hydrazinyl group.
Uniqueness
6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both hydrazinyl and thioxo groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C4H6N4OS |
|---|---|
分子量 |
158.18 g/mol |
IUPAC名 |
6-hydrazinyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C4H6N4OS/c5-8-2-1-3(9)7-4(10)6-2/h1H,5H2,(H3,6,7,8,9,10) |
InChIキー |
DPUWCAQLTJRAIO-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=S)NC1=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


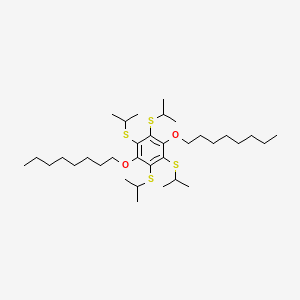
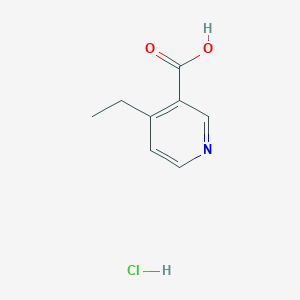
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)

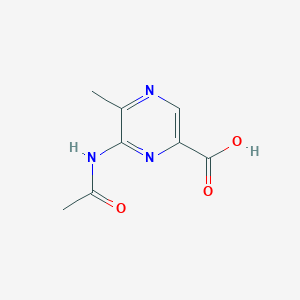
![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)
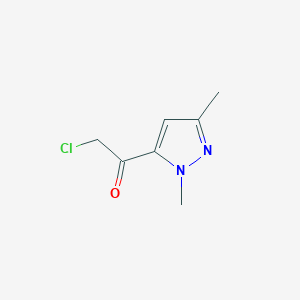

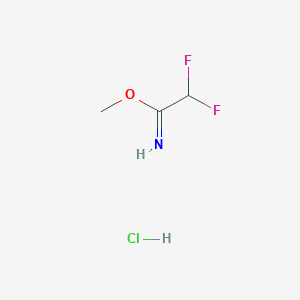
![1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)
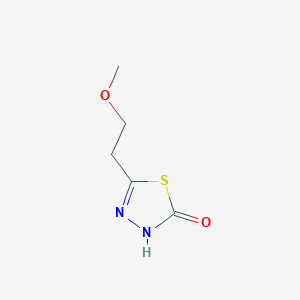
![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)
